molecular formula C8H9BrN2 B1520189 4-Bromo-6-cyclobutylpyrimidine CAS No. 1086382-15-1

4-Bromo-6-cyclobutylpyrimidine

Cat. No.: B1520189
CAS No.: 1086382-15-1
M. Wt: 213.07 g/mol
InChI Key: UNRFBJIDVXIJOL-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclobutylpyrimidine is a chemical compound with the CAS Number: 1086382-15-1 . It has a molecular weight of 213.08 and is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C8H9BrN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2 .


Physical and Chemical Properties Analysis

This compound is a liquid with a molecular weight of 213.08 . Its InChI code is 1S/C8H9BrN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2 .

Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives, including those structurally related to 4-Bromo-6-cyclobutylpyrimidine, have been investigated for their antiviral properties. For instance, research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has demonstrated marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These compounds were synthesized through a series of alkylation and deprotection reactions, showcasing their potential as antiretroviral agents due to their pronounced activity and low toxicity (Hocková et al., 2003).

Anticancer and Antibacterial Activities of Pyrimidine Derivatives

The synthesis and characterization of novel 2-amino-4-aryl-6-pyridopyrimidines, and their N-alkyl bromide derivatives, have been explored for their anticancer, antibacterial activities, and DNA/protein binding affinities. These compounds exhibited high anti-proliferative and antimicrobial activities, indicating their potential as promising agents for cancer therapy (Kahriman et al., 2020).

DNA Repair and Damage Studies

Cyclobutylpyrimidine dimers (CPDs), which are closely related to the structural motifs found in bromo-cyclobutylpyrimidine derivatives, have been studied for their role in DNA damage and repair mechanisms. The use of fluorescent adenine analogues, such as 6MAP, to probe the local double helical structure of CPD substrates when bound by photolyase, has provided insights into how DNA recognizes and repairs these lesions (Yang et al., 2007).

Synthesis and Application in Organic Chemistry

Research on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction has been conducted, demonstrating the utility of brominated pyrimidine derivatives in creating complex organic molecules with potential applications in material science and as chiral dopants for liquid crystals. This study underscores the versatility of bromo-cyclobutylpyrimidine derivatives in organic synthesis and their applications in developing new materials with specific optical and electronic properties (Ahmad et al., 2017).

Future Directions

While specific future directions for 4-Bromo-6-cyclobutylpyrimidine are not mentioned, there is ongoing research in the field of pyrimidines. For instance, CDK4/6 inhibitors, which are pyrimidines, have revolutionized the treatment landscape for hormone receptor-positive breast cancer .

Properties

IUPAC Name

4-bromo-6-cyclobutylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRFBJIDVXIJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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